6-amino-4-methylquinolin-2(1H)-one

Description

Significance of the Quinoline-2(1H)-one Nucleus in Drug Discovery

The quinolin-2(1H)-one nucleus, a derivative of quinoline (B57606), is a privileged structure in drug discovery, recognized for its "druggability," versatility, and accessibility. nih.gov This scaffold is present in numerous natural products and synthetic compounds with significant biological activities. researchgate.net Compounds bearing the 2(1H)-quinolone scaffold have been investigated for various therapeutic applications, including the treatment of pulmonary fibrosis. nih.gov The versatility of the quinoline scaffold allows for chemical modifications that can lead to a diverse range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov For instance, certain quinoline derivatives have been approved as VEGFR-2 inhibitors for cancer therapy. exlibrisgroup.com

The development of new synthetic methods continues to expand the library of quinolin-2(1H)-one derivatives, highlighting their ongoing importance in medicinal chemistry. acs.orgacs.org The ability to functionalize the quinolin-4(1H)-one scaffold at various positions allows for the creation of novel compounds with potential therapeutic applications. acs.orgacs.org

Historical Context of Quinolone Chemistry

The history of quinolones as therapeutic agents began in the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine synthesis. researchgate.netnih.gov This first-generation quinolone showed modest activity against Gram-negative bacteria and was primarily used for urinary tract infections. nih.govresearchgate.net The development of fluoroquinolones in the 1970s and 1980s, such as ciprofloxacin and ofloxacin, marked a significant advancement, offering an extended spectrum of activity and improved pharmacokinetic properties. researchgate.netoup.com These second-generation quinolones became crucial in treating a wide variety of infections. researchgate.net

Further research led to subsequent generations of fluoroquinolones with enhanced activity against Gram-positive and atypical pathogens. nih.gov The structural modifications of the basic quinolone nucleus have been central to the evolution of this class of drugs, with each generation offering improvements in potency, spectrum, or safety. oup.comnih.gov

Overview of 6-Amino-4-methylquinolin-2(1H)-one within the Quinoline-2(1H)-one Class

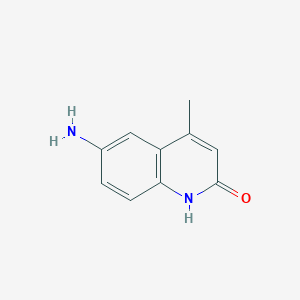

This compound is a specific derivative within the broader class of quinolin-2(1H)-ones. Its chemical structure features an amino group at the 6-position and a methyl group at the 4-position of the quinolin-2(1H)-one core. This compound and its derivatives have been the subject of research for their potential biological activities. For instance, derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity. researchgate.net Similarly, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as potential cardiotonic agents. nih.govresearchgate.net The amino group at the 6-position provides a site for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially diverse pharmacological profiles.

Interactive Data Table: Investigated Biological Activities of Substituted 4-methylquinolin-2(1H)-one Derivatives

| Derivative Class | Substitution | Investigated Biological Activity | Reference |

| 7-amino-4-methylquinolin-2(1H)-one | 7-amino | Anticancer | researchgate.net |

| 6-hydroxy-4-methylquinolin-2(1H)-one | 6-hydroxy | Cardiotonic (inotropic) | nih.govresearchgate.net |

| 4-hydroxy-6-methylquinolin-2(1H)-one | 4-hydroxy, 6-methyl | Herbicidal, Antifungal | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLMWCYPOBDWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Amino 4 Methylquinolin 2 1h One and Its Analogues

Classical Synthetic Approaches

Classical methods for the synthesis of quinolinones, including 6-amino-4-methylquinolin-2(1H)-one, have long been established in organic chemistry. These approaches often involve condensation reactions and subsequent cyclizations to form the core heterocyclic structure.

Knorr-Type Condensation Reactions

The Knorr quinoline (B57606) synthesis and its variations, such as the Conrad-Limpach-Knorr reaction, represent a cornerstone in the synthesis of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones). wikipedia.orgquimicaorganica.orgjptcp.com The fundamental principle of this reaction involves the condensation of an aniline (B41778) with a β-ketoester. youtube.comacs.org

In the context of synthesizing this compound, a plausible Knorr-type approach would involve the reaction of a p-phenylenediamine (B122844) derivative with ethyl acetoacetate (B1235776). The initial reaction can proceed under kinetic control at lower temperatures to form the β-amino-crotonate, or under thermodynamic control at higher temperatures (around 140°C) to yield the more stable β-keto anilide. wikipedia.orgyoutube.com The subsequent intramolecular cyclization of the anilide, typically carried out at high temperatures (around 250°C) in an inert solvent like mineral oil, leads to the formation of the quinolinone ring system. wikipedia.org

A related strategy involves starting with a more stable, substituted aniline, such as 4-bromoaniline. The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been investigated, providing a template for the synthesis of the 6-amino analogue. researchgate.net The resulting 6-bromo derivative could then be converted to the 6-amino compound through subsequent amination reactions.

Condensation Reactions with Anilides and β-Keto Esters

This approach is closely related to the Knorr synthesis and centers on the formation of an anilide intermediate from an aniline and a β-keto ester, followed by cyclization. The Conrad-Limpach synthesis, for instance, involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgquimicaorganica.org

A common strategy to obtain the 6-amino functionality is to begin with a nitrated aniline. For example, 4-nitroaniline (B120555) can be reacted with ethyl acetoacetate to form the corresponding anilide. This intermediate is then subjected to a cyclization reaction, often using a strong acid like sulfuric acid or a dehydrating agent like polyphosphoric acid (PPA), to yield 4-methyl-6-nitroquinolin-2(1H)-one. researchgate.netatlantis-press.com The final step is the reduction of the nitro group to an amino group, which can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, to afford the target molecule, this compound. nih.gov

Advanced Synthetic Methodologies

In recent years, significant advancements have been made in the development of more efficient and versatile methods for the synthesis of quinolone derivatives. These methodologies often offer advantages in terms of reaction conditions, yields, and the ability to introduce diverse functional groups.

Nucleophilic Substitution Reactions for Quinolone Derivatization

Nucleophilic aromatic substitution (SNA_r_) provides a powerful tool for the introduction of an amino group onto a pre-formed quinolone ring system. youtube.commasterorganicchemistry.com This strategy typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. libretexts.org

For the synthesis of this compound, a viable route would start with the preparation of a 6-halo-4-methylquinolin-2(1H)-one. This precursor can be synthesized through classical methods, for instance, by using a halogen-substituted aniline in a Knorr-type reaction. The subsequent amination can be achieved by reacting the 6-halo-quinolinone with an amino source, such as ammonia (B1221849) or an amine, often in the presence of a catalyst. The reactivity of the aryl halide towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups on the ring. libretexts.org

An alternative and well-documented approach involves the synthesis of 4-aminoquinolinones from 4-chloroquinoline (B167314) precursors. mdpi.com This methodology can be conceptually applied to the 6-position. For instance, treatment of a 6-azido-quinolinone with triphenylphosphine (B44618) can form a phosphazene intermediate, which upon hydrolysis yields the desired 6-amino-quinolinone. mdpi.com

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. clockss.org Several MCRs have been developed for the synthesis of quinoline and quinolone scaffolds. nih.govnih.govrsc.org

While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. For example, a modified Friedländer annulation could potentially be employed. This would involve a one-pot reaction between a suitably substituted 2-aminoaryl ketone, a β-dicarbonyl compound, and an ammonia source. The development of such an MCR would offer a highly convergent and efficient route to the target molecule. The synthesis of 4-aminoquinolines through MCRs has been explored, suggesting the feasibility of applying this strategy to produce various substituted quinolones. nih.gov

Green Chemistry Approaches in Quinolone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinolones, to minimize environmental impact. ijpsjournal.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. tandfonline.comrsc.orgtandfonline.com

For the synthesis of this compound, several green strategies can be envisioned. The use of water as a solvent in condensation reactions is a prominent green alternative to volatile organic solvents. tandfonline.com Furthermore, the use of non-toxic and reusable catalysts, such as iron(III) chloride (FeCl₃), can replace more hazardous reagents. tandfonline.com

Microwave (MW) irradiation and ultrasonic irradiation have emerged as powerful tools in green synthesis. nih.gov These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions. nih.govresearchgate.net For instance, a Knorr-type or Conrad-Limpach synthesis of this compound could be performed under microwave irradiation to accelerate the reaction and reduce energy consumption.

Synthesis of Key Precursors and Intermediates

The synthesis of the this compound scaffold and its precursors often involves multi-step chemical reactions. A common approach begins with the synthesis of a substituted quinolin-2(1H)-one ring, which is then further modified to introduce the desired functional groups.

A primary method for constructing the quinolin-2-one core is the Knorr quinoline synthesis . synarchive.comdrugfuture.comchempedia.info This reaction typically involves the condensation of a β-ketoanilide under acidic conditions. For the synthesis of the specific methyl-substituted quinolinone, the process would start with an appropriately substituted aniline, such as p-toluidine (B81030).

One key intermediate is 4-hydroxy-6-methylquinolin-2(1H)-one . Its synthesis can be achieved through the condensation of p-toluidine with diethyl malonate. This intermediate is valuable for further functionalization. nih.gov Another important precursor is the corresponding 6-nitro derivative, 6-nitro-4-methylquinolin-2(1H)-one . sigmaaldrich.com The nitro group serves as a precursor to the final amino group. The synthesis of nitroquinolones can be achieved through nitration of the parent quinolone. The position of nitration is influenced by the reaction conditions, with the 6-position being a common site for substitution. mdpi.com

The crucial step to obtain the target compound is the reduction of the nitro group. The nitro group of 6-nitro-4-methylquinolin-2(1H)-one can be reduced to the 6-amino group using various reducing agents. A common method is the use of stannous chloride (SnCl₂) in hydrochloric acid. nih.gov This transformation yields the desired This compound .

Derivatization and Functionalization of the Quinoline-2(1H)-one Ring

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse range of analogues. These modifications can be targeted at the nitrogen of the quinolone ring, the exocyclic amino group, and the carbonyl group.

N-Alkylation and N-Substitution Reactions

The nitrogen atom at position 1 of the quinolin-2(1H)-one ring can undergo alkylation and other substitution reactions. The alkylation of 2(1H)-quinolinones can sometimes result in a mixture of N- and O-alkylated products. nih.gov However, reaction conditions can be optimized to favor N-alkylation. For instance, using an alkali salt of a 2-pyridone (a related heterocyclic compound) in dimethylformamide (DMF) has been shown to predominantly yield the N-alkylated product. nih.gov

For the synthesis of N-substituted analogues, various alkylating agents can be employed. For example, 6-amino-1,4-dimethylquinolin-2(1H)-one has been synthesized, indicating that N-methylation is a feasible modification. bldpharm.com The choice of base and solvent can significantly influence the outcome of these reactions.

Substitution at Amino and Carbonyl Positions

Amino Group Substitution: The 6-amino group is a key site for derivatization. It can react with various electrophiles to form a wide array of derivatives. For instance, the amino group can be acylated or can participate in coupling reactions to introduce different substituents. A series of 6-aminoquinolone-3-carboxylic acids have been synthesized where the amino group was a key feature for their biological activity. nih.govnih.gov

Carbonyl Group Functionalization: The carbonyl group at the 2-position of the quinolin-2(1H)-one ring can also be a site for chemical modification, although it is generally less reactive than the exocyclic amino group. Reactions at this position often require more forcing conditions. One common transformation is the conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide, which can lead to the corresponding quinoline-2(1H)-thione. researchgate.net Additionally, the carbonyl group can be involved in reduction reactions. libretexts.org

Formation of Hybrid Compounds (e.g., Quinoline-Pyrimidine Hybrids)

A significant area of research involves the synthesis of hybrid molecules that incorporate the quinoline-2(1H)-one scaffold with other heterocyclic rings, such as pyrimidine (B1678525). acs.orgnih.gov These hybrids are often designed to combine the biological activities of both parent molecules.

The synthesis of quinoline-pyrimidine hybrids can be achieved through various strategies. One approach involves the reaction of an amino-substituted quinoline with a reactive pyrimidine derivative. For example, 4-aminoquinoline (B48711) derivatives have been successfully coupled with pyrimidine moieties. nih.gov In a different strategy, 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-ones have been reacted with 4-aryl-2-chloropyrimidines to furnish quinoline-pyrimidine hybrids. nih.gov These reactions can sometimes be facilitated by microwave assistance, offering a greener synthetic route. nih.gov

Schiff Base Formation

The 6-amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. ekb.eg This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the quinoline core. The reaction is typically carried out by refluxing the aminoquinoline and the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid. ekb.eg For example, Schiff's bases of 1-amino-7-hydroxy-2-methylquinoline-4(1H)-one have been synthesized and characterized. isroset.org Similarly, quinoline-based Schiff bases have been prepared from 3-acetyl-4-hydroxyquinolin-2-(1H)-one. researchgate.net These examples demonstrate the general applicability of Schiff base formation to functionalized quinoline systems.

Table of Compounds

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

For ¹H NMR , a spectrum of 6-amino-4-methylquinolin-2(1H)-one would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include those for the methyl group, the aromatic protons on the benzene (B151609) ring, the vinylic proton on the pyridinone ring, and the protons of the amino and amide groups. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would reveal the electronic environment and connectivity of these protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. A signal would be expected for each unique carbon atom, including the methyl carbon, the carbons of the quinoline (B57606) core, and the carbonyl carbon of the amide group. The chemical shifts of these signals would be indicative of their hybridization and the nature of their substituents.

A hypothetical data table for the NMR analysis would be structured as follows:

| Atom Number | ¹H NMR Chemical Shift (δ, ppm) | ¹H NMR Multiplicity & Coupling Constant (J, Hz) | ¹³C NMR Chemical Shift (δ, ppm) |

| 1 (NH) | |||

| 2 (C=O) | |||

| 3 (CH) | |||

| 4 (C-CH₃) | |||

| 4a (C) | |||

| 5 (CH) | |||

| 6 (C-NH₂) | |||

| 7 (CH) | |||

| 8 (CH) | |||

| 8a (C) | |||

| CH₃ | |||

| NH₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amide and amino groups (typically in the range of 3200-3500 cm⁻¹), the C=O stretch of the cyclic amide (lactam) (around 1650 cm⁻¹), C=C stretches of the aromatic and pyridinone rings (around 1600-1450 cm⁻¹), and C-N stretches.

An anticipated IR data table would look like this:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| N-H stretch (amide) | ||

| N-H stretch (amino) | ||

| C-H stretch (aromatic/vinylic) | ||

| C-H stretch (aliphatic) | ||

| C=O stretch (amide) | ||

| C=C stretch (aromatic) | ||

| N-H bend | ||

| C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and formula. For this compound (C₁₀H₁₀N₂O), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to its exact molecular weight. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation.

A representative data table for mass spectrometry would be:

| m/z (Mass/Charge) | Ion Formula | Assignment |

| C₁₀H₁₀N₂O | Molecular Ion ([M]⁺) | |

| C₁₀H₁₁N₂O | Protonated Molecular Ion ([M+H]⁺) | |

| Fragment Ions |

Single Crystal X-ray Diffraction Analysis

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions. This analysis would confirm the planar and non-planar portions of the molecule and detail how the molecules pack in the solid state, including any hydrogen bonding networks involving the amino and amide groups.

A summary of X-ray diffraction data would typically include:

| Parameter | Value |

| Crystal System | |

| Space Group | |

| Unit Cell Dimensions (a, b, c, α, β, γ) | |

| Volume (V) | |

| Z (molecules per unit cell) | |

| Calculated Density | |

| Key Bond Lengths (Å) | |

| Key Bond Angles (°) |

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₁₀H₁₀N₂O) to confirm its elemental composition and purity.

The theoretical values for this compound are:

Carbon (C): 68.95%

Hydrogen (H): 5.79%

Nitrogen (N): 16.08%

Oxygen (O): 9.18%

An elemental analysis data table would present this comparison:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.95 | |

| Hydrogen (H) | 5.79 | |

| Nitrogen (N) | 16.08 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 6-amino-4-methylquinolin-2(1H)-one. Consequently, data for its electronic structure, global chemical activity descriptors, and molecular electrostatic potential are not available.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the analysis of frontier molecular orbitals for this specific compound is not present in the scientific literature.

There are no available data on the calculated global chemical activity descriptors such as softness, hardness, ionization potential, and electron affinity for this compound.

MEP mapping studies for this compound have not been reported.

While general principles of organic chemistry can provide a qualitative prediction of stability and reactivity, specific computational predictions based on theoretical studies for this compound are not available.

Molecular Docking Studies

No molecular docking studies featuring this compound as a ligand have been published.

As no molecular docking studies have been conducted, there is no information on the specific interactions of this compound with any protein targets.

Binding Affinity Prediction

The prediction of binding affinity is a critical component of computational drug discovery, estimating the strength of the interaction between a ligand, such as this compound, and its target protein. This is often expressed as the binding free energy (ΔG). A more negative ΔG value indicates a stronger and more stable interaction. Various computational methods are employed to predict binding affinity, ranging from rapid but less precise molecular docking scores to more computationally intensive and accurate methods like free energy perturbation (FEP) and thermodynamic integration (TI).

Molecular docking programs can provide a preliminary estimation of binding affinity through scoring functions. These functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For a given protein target, this compound would be docked into the binding site, and the scoring function would calculate a value representing the predicted binding energy.

For more accurate predictions, methods based on molecular dynamics (MD) simulations are used. These simulations model the dynamic nature of the ligand-protein complex, providing a more realistic representation of the binding event. By calculating the potential energy of the system over time, a more refined binding free energy can be determined.

Identification of Ligand Binding Hot-Spot Residues

Ligand binding hot-spot residues are specific amino acids within a protein's binding site that contribute significantly to the binding free energy. nih.gov Identifying these residues is crucial for understanding the molecular basis of ligand recognition and for designing more potent and selective inhibitors. Computationally, these hot-spots can be identified through several techniques.

One common method is alanine (B10760859) scanning mutagenesis, where key residues in the binding site are computationally mutated to alanine, and the resulting change in binding free energy is calculated. nih.gov A substantial decrease in binding affinity upon mutation indicates that the original residue is a hot-spot. nih.gov

Another approach involves using computational fragment mapping, where small molecular probes are used to map the surface of the protein to identify regions with a high propensity for ligand binding. nih.gov These "hot spots" for ligand binding often coincide with the locations of key amino acid residues that form strong interactions with a ligand. nih.govnih.gov These interactions can include hydrogen bonds, and hydrophobic and electrostatic interactions. The identification of these hot-spot residues provides a roadmap for optimizing the structure of this compound to enhance its binding affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide detailed insights into its behavior when interacting with a biological target. researchgate.net

Ligand-Protein Complex Stability Assessment (RMSD, RMSF, RGyr)

To assess the stability of a ligand-protein complex, several parameters are analyzed from the MD simulation trajectory:

Root Mean Square Deviation (RMSD): The RMSD measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. nih.govresearchgate.net Fluctuations in the RMSD can indicate conformational changes or instability in the binding. researchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF analyzes the fluctuation of individual amino acid residues or atoms within the protein. nih.gov Higher RMSF values indicate greater flexibility, which is often observed in loop regions or the N- and C-termini. researchgate.net Lower RMSF values in the binding site upon ligand binding can suggest a stabilization of the region.

| Parameter | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average change in atomic coordinates from a reference structure. | A low and stable plateau in the RMSD plot over time. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Low fluctuation values for residues in the binding pocket, indicating stable interactions. |

| RGyr (Radius of Gyration) | Measures the overall compactness of the protein-ligand complex. | A consistent value, suggesting the complex maintains its overall shape. |

Conformational Analysis

MD simulations also allow for a detailed conformational analysis of this compound within the binding site of a protein. This involves studying the rotatable bonds of the ligand and the different conformations it adopts during the simulation. This analysis can reveal the most energetically favorable binding pose and the key intramolecular interactions that stabilize this conformation. Understanding the preferred conformation is essential for structure-based drug design, as it provides a template for developing new molecules with improved binding characteristics.

Photophysical Properties and Solvatochromism Investigations

The photophysical properties of quinolinone derivatives are of significant interest due to their potential applications in areas such as fluorescent probes and sensors. Studies on related 3-acyl-6-amino-4-quinolone derivatives have shown that these compounds can exhibit interesting optical behaviors. researchgate.net While some derivatives did not show significant solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents, they did display alterations in their photophysical profiles in the presence of acid. researchgate.net

Electronic Transition Energy Calculations (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic excited states of molecules. nih.govcnr.it This allows for the prediction of absorption and emission spectra, which are crucial for understanding the photophysical properties of a compound. cnr.it

TD-DFT calculations can determine the energies of electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energy difference between these orbitals corresponds to the energy of a photon that the molecule can absorb. growingscience.com For derivatives of this compound, TD-DFT has been used to show how factors like protonation can lead to a stabilization of the LUMO, resulting in a redshift in the emission spectrum. researchgate.net These calculations are vital for designing molecules with specific photophysical properties for various applications. nih.gov

| Computational Method | Property Investigated | Key Findings for Related Quinolones |

|---|---|---|

| TD-DFT | Electronic Transition Energies | Protonation can stabilize the LUMO, leading to a redshift in emission. researchgate.net |

| Spectroscopy | Solvatochromism | Some 3-acyl-6-amino-4-quinolone derivatives show no significant solvatochromism. researchgate.net |

| Spectroscopy in acidic media | Acidochromism | Ester derivatives of 3-acyl-6-amino-4-quinolone exhibit a significant increase in emission intensity and a considerable redshift in the presence of acid. researchgate.net |

Solvent Effects on Absorption and Fluorescence Spectra

For molecules with a potential for intramolecular charge transfer (ICT), an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum. This occurs because the excited state of the molecule is often more polar than its ground state. bldpharm.com A more polar solvent will better stabilize this polar excited state, thus lowering its energy and resulting in the emission of lower-energy (longer wavelength) light. The ground state is comparatively less affected, leading to an increase in the Stokes shift (the difference between the absorption and emission maxima). bldpharm.com

The relationship between solvent polarity and spectral shifts can be analyzed using various models:

Lippert-Mataga and Bakhshiev Plots: These models correlate the Stokes shift with a solvent polarity function, which includes the dielectric constant (ε) and refractive index (n) of the solvent. A linear correlation in these plots suggests that general solute-solvent interactions are the primary cause of the observed solvatochromism. bldpharm.comnih.gov

Kamlet-Taft and Catalán Parameters: These multiparameter approaches provide a more detailed analysis by separating the solvent's effect into specific components: hydrogen bond acidity (α or SA), hydrogen bond basicity (β or SB), and polarity/polarizability (π* or SPP). bldpharm.comnih.gov This allows for a quantitative understanding of how specific interactions (like hydrogen bonding between the amino group of the solute and protic solvents) contribute to the spectral changes.

In a hypothetical study, one would expect the absorption and fluorescence spectra of this compound to be recorded in a range of solvents with varying polarities, from nonpolar (e.g., hexane) to highly polar (e.g., water). The resulting data would likely show a significant red shift in the emission peak as solvent polarity increases, indicative of a larger dipole moment in the excited state compared to the ground state. bldpharm.com

Dipole Moment Determinations

Computational methods, particularly those based on quantum mechanics, are frequently used to calculate the ground and excited-state dipole moments. While specific calculated values for this compound are not present in the available literature, theoretical studies on similar molecules show that the excited-state dipole moment is often significantly larger than the ground-state dipole moment. bldpharm.com

This increase is a key factor explaining the solvatochromic shifts observed in fluorescence spectroscopy. The larger dipole moment of the excited state leads to stronger interactions with polar solvent molecules, resulting in greater stabilization and a more pronounced red shift in the emission spectrum compared to the absorption spectrum. bldpharm.com

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-likeness Assessment

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic and toxicological properties before committing to expensive and time-consuming experimental studies. These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of known drugs and chemicals.

Although a specific ADMET profile for this compound has not been published, we can describe the key parameters that would be assessed in such a computational evaluation. Software platforms like admetSAR or similar tools are commonly used for these predictions.

Drug-likeness Assessment: Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often assessed by adherence to rules of thumb, such as Lipinski's Rule of Five, and by integrated scoring functions.

A comprehensive ADMET-score , which combines multiple predicted properties into a single value between 0 and 1, offers a more holistic evaluation of a compound's drug-like potential. The score is weighted based on the relative importance and predictive accuracy of each ADMET endpoint.

The table below outlines the key ADMET properties that would be predicted for this compound and their significance in drug development.

| Category | Property | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that can limit drug absorption and distribution. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibition of CYP enzymes (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter (OCT2) | Predicts interaction with transporters involved in drug elimination by the kidneys. |

| Toxicity | Ames Test (Mutagenicity) | Predicts the potential of the compound to cause DNA mutations. |

| Carcinogenicity | Predicts the potential to cause cancer. | |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. | |

| Acute Oral Toxicity | Estimates the lethal dose (LD50) for a single oral administration. |

This table describes the types of ADMET properties typically predicted for a compound under investigation for its drug-like potential.

A favorable ADMET profile for this compound would include good intestinal absorption, limited BBB penetration (unless it is a CNS target), low inhibition of key CYP enzymes, and a low probability of toxicity (non-mutagenic, non-carcinogenic, and no hERG inhibition).

Biological Activities and Pharmacological Profiles

Anticancer and Antiproliferative Activities

Derivatives of the 6-aminoquinolone structure have shown considerable promise as potential anti-cancer agents. nih.gov Their biological activity has been evaluated in various cancer models, revealing effects on cell viability, migration, and programmed cell death. nih.govbibliotekanauki.pl

The cytotoxic potential of 6-amino-4-methylquinolin-2(1H)-one derivatives has been demonstrated across several human cancer cell lines. Studies have shown that these compounds can induce cell death and inhibit cell population growth. For instance, certain benzyl (B1604629) ester and amide derivatives of 6-aminoquinolone have been shown to modulate the cell cycle of Michigan Cancer Foundation-7 (MCF-7) breast cancer cells, leading to DNA fragmentation and cell death. nih.gov One particular amide derivative, compound 12 , was identified as a promising candidate with a degree of selectivity for cancer cells over non-tumor cells. nih.gov

Novel synthesized derivatives of the closely related 7-amino-4-methylquinolin-2(1H)-one have also been tested, showing selective activity against various cancer types. bibliotekanauki.pl Similarly, other quinoline (B57606) derivatives, such as 2-substituted-4-amino-6-halogenquinolines, have exhibited potent antiproliferative activity against a panel of human cancer cell lines, including H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric). nih.gov For example, compound 8e from this series showed significantly greater activity than the reference drug gefitinib (B1684475) in certain cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Quinolinone Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 8e | H-460 (Lung) | 0.03 | nih.gov |

| Compound 8e | HT-29 (Colon) | 0.55 | nih.gov |

| Compound 8e | HepG2 (Liver) | 0.33 | nih.gov |

| Compound 8e | SGC-7901 (Gastric) | 1.24 | nih.gov |

| Compound 12e | HL-60 (Leukemia) | Sub-micromolar | nih.gov |

| Compound 12e | H460 (Lung) | Sub-micromolar | nih.gov |

| Compound 6a | AGS (Gastric) | 1.19 | nih.gov |

| Compound 6a | HL-60 (Leukemia) | - | nih.gov |

| Compound 6b (Pyrimidines) | HepG2 (Liver) | 1.32 | nih.gov |

| Compound 6e (Pyrimidines) | KB (Squamous Carcinoma) | 1.33 | nih.gov |

The metastatic spread of cancer is a major cause of mortality, and the inhibition of cell migration is a key therapeutic goal. Research has shown that certain derivatives of 7-amino-4-methylquinolin-2(1H)-one possess the ability to inhibit cancer cell migration. bibliotekanauki.plresearchgate.net This effect is crucial for preventing the invasion of tumor cells into surrounding tissues and the formation of secondary tumors. The mechanism behind this inhibition is often linked to the downregulation of enzymes like matrix metalloproteinases (MMPs), which are responsible for degrading the extracellular matrix, a necessary step for cell movement. nih.gov

The induction of apoptosis by these quinolones can be linked to the activation of tumor suppressor proteins like p53. nih.gov For example, the benzylester derivative 5 was found to cause severe activation of p53-K382ac, a modification that enhances the transcriptional activity of p53 associated with cell cycle arrest and apoptosis. nih.gov Other related quinolinone compounds have also been shown to induce apoptosis, evidenced by morphological changes, DNA fragmentation, and the modulation of apoptosis-related proteins such as Bcl-2 and Bax. nih.govnih.gov

Antiviral Activities

In addition to their anticancer properties, 6-aminoquinolone derivatives have demonstrated significant potential as antiviral agents, particularly against HIV-1. nih.govnih.gov

A major obstacle to curing HIV-1 infection is the virus's ability to establish a latent reservoir in long-lived cells, such as resting CD4+ T cells. nih.govclinicaltrials.gov In this latent state, the virus is transcriptionally silent and invisible to the immune system and antiretroviral drugs. The "kick and kill" strategy aims to reactivate this latent virus using Latency Reversal Agents (LRAs), making the infected cells visible for destruction by the immune system or other therapies. nih.govnih.gov

6-Aminoquinolone derivatives have been identified as promising LRAs. nih.gov They have a distinct mechanism of action, inhibiting the Tat-mediated transcription of the HIV-1 long terminal repeat (LTR). nih.gov The Tat protein is essential for viral gene expression and replication. By interfering with this process, these compounds can disrupt the viral lifecycle. Time-of-addition experiments have confirmed that these potent 6-aminoquinolones act at a post-integration step in the HIV replication cycle. nih.gov Several derivatives have shown high efficacy in inhibiting HIV replication in various cell lines, including MT-4, peripheral blood mononuclear cells (PBMCs), and CEM cells, with some compounds achieving high selectivity indexes. nih.gov

The broad antiviral potential of the quinoline scaffold extends to other viruses. While direct studies on this compound against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV) are limited, related quinoline and quinolone derivatives have shown activity. RSV is a major cause of respiratory infections, and there is a need for effective treatments. nih.gov Research has identified various compounds, including salicylamide (B354443) and benzazepine derivatives, that inhibit RSV replication. nih.govnih.gov

Similarly, for Yellow Fever, a viral hemorrhagic disease, new therapeutic options are being explored. Studies on 1,2,4-triazine (B1199460) derivatives have identified compounds with strong inhibitory activity against the Yellow Fever Virus in vitro. nih.gov The structural diversity and proven antiviral efficacy of the broader quinoline class suggest that derivatives of this compound could be promising candidates for development against a range of viral pathogens. nih.gov

Antimicrobial and Antifungal Activities

The quinolone structural motif is well-established in the field of antimicrobial agents. Investigations into derivatives of this compound have explored their potential to combat bacterial and fungal pathogens.

Research into 6-aminoquinolones, a class of compounds structurally related to this compound, has demonstrated their potential as antibacterial agents. A study focused on a series of 6-aminoquinolone-3-carboxylic acids revealed that these compounds exhibit significant activity against Gram-negative bacteria, with the exception of Pseudomonas aeruginosa. nih.gov Furthermore, the introduction of a thiomorpholine (B91149) group at the C-7 position extended their activity to include Gram-positive bacteria. nih.gov

In a subsequent study, novel 6-amino-8-methylquinolone derivatives were synthesized and evaluated. nih.govacs.org The combined presence of a methyl group at the C-8 position and an amino group at the C-6 position was found to be effective in enhancing antibacterial activity, particularly against Gram-positive bacteria. nih.govacs.org Notably, the 1,2,3,4-tetrahydroisoquinolinyl derivative, 19v , demonstrated superior activity against Staphylococcus aureus strains, including methicillin- and ciprofloxacin-resistant isolates, when compared to the established antibiotic ciprofloxacin. nih.gov This antibacterial action is attributed to the inhibition of bacterial DNA gyrase. nih.gov

It is important to note that while these findings for 6-aminoquinolone derivatives are promising, specific antibacterial data for this compound itself is not available in the reviewed literature.

The antifungal potential of quinoline derivatives has also been a subject of investigation. A study on 2,6-disubstituted quinolines, which share a structural backbone with this compound, identified compounds with fungicidal activity against Candida albicans. nih.gov Specifically, 6-amide and 6-urea derivatives showed minimal fungicidal concentration (MFC) values below 15 µM. nih.gov

Further research on a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones demonstrated potent antifungal activities against various human pathogenic fungi, with particularly strong activity against C. krusei. nih.gov Certain compounds in this series, such as those with N-(4-bromo-2-methylphenyl) or N-(4-bromo-3-methylphenyl)amino substituents, exhibited greater potency than the commonly used antifungal drug, fluconazole. nih.gov Another study on five 7-amino-4-methyl-2(1H)-quinolone derivatives found that while they were inactive as antibacterial agents, they did show activity against C. albicans. researchgate.net

These studies on related quinoline structures suggest that the this compound scaffold may be a valuable starting point for the development of new antifungal agents. However, direct antifungal testing results for this compound are not present in the available scientific literature.

Enzyme Inhibition Activities

The ability of quinolinone derivatives to inhibit specific enzymes has been explored for various therapeutic applications.

While there is no direct evidence of this compound acting as a phosphodiesterase (PDE) inhibitor, extensive research has been conducted on its 6-hydroxy analogue and other derivatives as PDE3 inhibitors. Selective PDE3 inhibitors are of interest for their potential in treating congestive heart failure.

One study detailed the synthesis of a new PDE3 inhibitor, MC2 (6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one), which is a derivative of 6-hydroxy-4-methylquinolin-2(1H)-one. nih.gov This compound demonstrated potent PDE3 inhibitory activity and was investigated for its metabolic effects on rat adipocytes. nih.gov The findings from these studies on related 6-hydroxy derivatives highlight the potential of the 4-methylquinolin-2(1H)-one core in designing PDE3 inhibitors.

Topoisomerases are crucial enzymes in DNA replication and are validated targets for anticancer drugs. The quinolone scaffold has been a key component in the development of topoisomerase inhibitors.

Topoisomerase I Inhibition: Research has identified various quinoline derivatives as inhibitors of topoisomerase I (Topo I). nih.govpnas.org For instance, a series of 25 synthesized quinoline derivatives were identified as Topo I inhibitors with potential applications in treating psoriasis. nih.gov While these studies establish the general potential of the quinoline class, specific data on the Topo I inhibitory activity of this compound is not available.

Topoisomerase IIα Inhibition: Similarly, the quinolone structure is central to many topoisomerase II (Topo II) inhibitors used in antibacterial and anticancer therapies. quiz-maker.com Novel quinoline derivatives have been developed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Furthermore, certain 9-anilinothiazolo[5,4-b]quinoline derivatives have been synthesized and shown to inhibit human topoisomerase IIα. nih.gov A study on pyrazolo[4,3-f]quinoline derivatives also reported inhibitory activity against both topoisomerase I and IIα. mdpi.com However, there is no specific research demonstrating the inhibition of topoisomerase IIα by this compound.

Histone deacetylases (HDACs) are another important class of enzymes targeted in cancer therapy. The inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells. Several studies have focused on quinoline-based compounds as HDAC inhibitors.

One study detailed the design and synthesis of a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides as potent class I HDAC inhibitors. nih.gov Another investigation focused on 8-substituted-quinoline-2-carboxamide derivatives, with one compound exhibiting greater HDAC inhibitory activity than the known inhibitor Vorinostat. nih.gov Additionally, quinolone-based hydroxamic acids have been explored as HDAC inhibitors, with some derivatives showing significant inhibition. tandfonline.com These findings underscore the potential of the quinoline scaffold in developing HDAC inhibitors, although no studies have specifically reported on the HDAC inhibitory activity of this compound.

Protein Kinase Inhibition (e.g., EGFR-TK, PI3K)

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the phosphorylation of specific amino acid residues in proteins. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, which has made them a primary target for the development of therapeutic agents. The epidermal growth factor receptor tyrosine kinase (EGFR-TK) and phosphoinositide 3-kinase (PI3K) are two of the most extensively studied protein kinases in oncology.

Despite a thorough search, no published research data was found detailing the protein kinase inhibitory activity of This compound . Consequently, there are no available IC₅₀ values or detailed research findings to report regarding its effects on EGFR-TK, PI3K, or any other protein kinases.

While the broader quinolinone scaffold is found in various kinase inhibitors, the specific biological activity of This compound in this context remains uncharacterized in the public domain. Therefore, a data table of its protein kinase inhibition profile cannot be provided.

Further research would be necessary to determine if This compound possesses any activity as a protein kinase inhibitor. Such studies would involve in vitro enzymatic assays to measure the compound's ability to inhibit the activity of specific kinases like EGFR-TK and PI3K, which would be the first step in characterizing its potential pharmacological profile in this area.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Nature on Biological Activity

The biological activity of the 6-amino-4-methylquinolin-2(1H)-one scaffold is highly sensitive to the nature and position of its substituents. While direct and extensive research on this specific compound is limited, valuable structure-activity relationship (SAR) insights can be drawn from studies on the closely related 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which have been investigated as potential cardiotonic agents through the inhibition of phosphodiesterase 3 (PDE3). tandfonline.comresearchgate.netnih.gov

The core quinolin-2(1H)-one structure is a critical pharmacophore. Modifications have primarily focused on the substituent at the 6-position. In a series of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs, the terminal amide group was varied to probe its effect on PDE3 inhibitory activity and inotropic effects. tandfonline.comresearchgate.net The findings indicate that the nature of the amine in the amide moiety significantly influences the biological response.

For instance, the introduction of a piperazine ring at the terminal end of the butoxy chain at the 6-position led to potent PDE3 inhibition. Specifically, the compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one demonstrated a significant increase in the force of cardiac contraction with a potent inhibitory activity on PDE3. tandfonline.comresearchgate.netnih.gov This suggests that the electronic and steric properties of the substituent at this position are crucial for activity.

The methyl group at the 4-position of the quinolinone ring also plays a role in the molecule's interaction with its biological target. While systematic studies on the variation of this specific group are not extensively available, its presence is a common feature in many biologically active quinolinone derivatives, suggesting it may contribute to favorable binding interactions.

Interactive Data Table: Biological Activity of 6-hydroxy-4-methylquinolin-2(1H)-one Analogs

| Compound | R Group (at the terminal amide) | PDE3 IC50 (µM) | Inotropic Effect (% change over control at 100 µM) |

| 4j | 4-methylpiperazine | 0.20 | 165 ± 4 |

| 4k | 4-ethylpiperazine | 0.41 | Not Reported |

| 4l | 4-propylpiperazine | 2.14 | Not Reported |

| 4m | 4-phenylpiperazine | 1.13 | Not Reported |

| Cilostamide | (reference) | 0.28 | Not Reported |

Data sourced from studies on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. tandfonline.com

Role of Functional Groups in Target Binding and Selectivity

The functional groups of this compound are pivotal for its interaction with biological targets and for determining its selectivity.

The Quinolin-2(1H)-one Core : This bicyclic system serves as the fundamental scaffold for orienting the other functional groups in a specific three-dimensional arrangement, which is essential for fitting into the binding pocket of a target protein. The lactam group (the cyclic amide) within this core is capable of forming hydrogen bonds, a key interaction in many ligand-receptor binding events.

The 6-Amino Group : The amino group at the 6-position is a significant contributor to the molecule's electronic properties and potential for hydrogen bonding. As an electron-donating group, it influences the electron density of the aromatic ring system, which can affect pi-pi stacking interactions with aromatic amino acid residues in a binding site. Furthermore, the hydrogen atoms of the amino group can act as hydrogen bond donors, while the nitrogen atom can act as a hydrogen bond acceptor, allowing for versatile interactions with a target protein.

In the context of PDE3 inhibition by the related 6-hydroxy derivatives, docking studies have suggested that the quinolinone moiety occupies a specific region of the active site, with the substituent at the 6-position extending into another pocket where it can form key interactions. researchgate.net The selectivity of these compounds for PDE3 over other PDE isoforms is likely dictated by the specific amino acid residues present in the binding pocket and how well the functional groups of the ligand can interact with them.

Modulating Pharmacological Profiles through Structural Modifications

Building on the SAR of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors, it is evident that modifications to the side chain at the 6-position have a profound impact on activity. tandfonline.comresearchgate.net The length and composition of this side chain, as well as the nature of the terminal group, can be fine-tuned to optimize interactions with the target.

For example, in the series of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs, altering the terminal amine of the amide demonstrates a clear structure-activity relationship. tandfonline.com The introduction of a cyclic amine, such as piperidine or piperazine, was found to be beneficial for activity. Furthermore, substitution on the piperazine ring itself led to variations in potency, with a methyl group being optimal in the studied series.

These findings suggest that a similar approach could be applied to this compound. By synthesizing and evaluating a library of derivatives with diverse substituents at the 6-amino group (e.g., alkylation, acylation to form amides) and by varying the substituent at the 4-position, it would be possible to modulate the pharmacological profile and potentially discover compounds with enhanced potency or novel biological activities.

Interactive Data Table: Impact of Structural Modifications on PDE3 Inhibition for 6-hydroxy-4-methylquinolin-2(1H)-one Analogs

| Compound ID | Modification at Terminal Amide | PDE3 IC50 (µM) |

| 4a | Diethylamine | >100 |

| 4c | Piperidine | 0.98 |

| 4j | 4-Methylpiperazine | 0.20 |

| 4k | 4-Ethylpiperazine | 0.41 |

Data is based on studies of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives. tandfonline.com

Correlation between Electronic Structure and Photophysical Properties

The electronic structure of this compound is intrinsically linked to its photophysical properties, such as light absorption and fluorescence. The quinolinone core is a chromophore, and the presence of the amino group at the 6-position, an auxochrome, significantly influences its electronic transitions.

The 6-amino group, being a strong electron-donating group, can participate in intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted quinolinone core. The extent of this shift is dependent on the electronic nature of other substituents on the ring and the polarity of the solvent.

In polar solvents, the excited state with a greater charge separation is stabilized, which typically results in a further red-shift of the fluorescence emission, a phenomenon known as solvatochromism. The photophysical properties of quinoline (B57606) derivatives are known to be sensitive to their environment, making them potential candidates for fluorescent probes.

Interactive Data Table: Representative Photophysical Properties of Amino-Substituted Quinolone Derivatives in Different Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Cyclohexane | ~350 | ~420 | ~4800 | ~0.6 |

| Dichloromethane | ~360 | ~450 | ~5500 | ~0.4 |

| Acetonitrile | ~365 | ~480 | ~6300 | ~0.2 |

| Methanol | ~370 | ~500 | ~6800 | ~0.1 |

This table presents representative data for amino-substituted quinolone derivatives to illustrate general trends and is not specific to this compound.

Applications Beyond Direct Therapeutics

Utilization as Fluorescent Probes and Antenna Molecules in Bioassays

The quinolinone core is a well-established fluorophore, and derivatives of this scaffold have been developed as fluorescent probes for the detection of various biologically relevant species. While direct studies detailing the use of 6-amino-4-methylquinolin-2(1H)-one as a fluorescent probe are not extensively documented in publicly available research, the photophysical properties of the broader quinolinone class suggest its potential in this area.

The fluorescence of quinolone derivatives is often sensitive to their local environment, making them suitable for sensing applications. For instance, the emission properties of related quinolones can change upon binding to metal ions or biomolecules. This principle has been applied in the development of fluorescent sensors for species such as zinc ions using 8-amidoquinoline derivatives. The amino group at the 6-position of this compound could potentially serve as a recognition site or modulate the electronic properties of the quinolinone fluorophore, making it a candidate for the development of novel fluorescent probes.

In the context of bioassays, such compounds can act as "antenna molecules." In this role, the quinolinone moiety would absorb light at a specific wavelength and then transfer this energy to another molecule, which in turn emits light. This process, known as Förster Resonance Energy Transfer (FRET), is a powerful tool in biochemical research for studying molecular interactions. The viability of this compound in such applications would depend on its specific absorption and emission spectra, as well as its quantum yield.

Ligand Design for Specific Biological Targets (e.g., Exosomal Tetraspanin CD81 Protein)

The design of specific ligands for biological targets is a cornerstone of modern drug discovery and chemical biology. The quinolinone scaffold has been identified as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

While there is no direct evidence in the reviewed literature of this compound being specifically designed as a ligand for the exosomal tetraspanin CD81 protein, the general principles of ligand design suggest its potential. Tetraspanins like CD81 are involved in a variety of cellular processes, including cell adhesion, motility, and signal transduction, and are often found on the surface of exosomes. Ligands that can specifically bind to CD81 could have applications in diagnostics, as tools to study exosome biology, or for targeted drug delivery.

The development of such a ligand would involve computational modeling and experimental screening to optimize the interaction between the small molecule and the protein's binding pocket. The amino and methyl groups on the this compound molecule provide points for chemical modification, allowing for the synthesis of a library of derivatives to be tested for their binding affinity and specificity to CD81.

Building Blocks for Complex Heterocyclic Systems

The chemical reactivity of the this compound scaffold makes it a valuable starting material for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites—the amino group, the lactam functionality, and the aromatic ring—allows for a variety of chemical transformations.

For example, the amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic rings. The aromatic portion of the molecule can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. Furthermore, the lactam nitrogen can be alkylated, and the carbonyl group can potentially participate in condensation reactions.

This versatility has been demonstrated in the broader class of quinolinones, which have been used to synthesize a wide array of fused heterocyclic systems, including:

Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones: These have been synthesized through tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols.

Tetrazolo[1,5-a]quinolines: These can be prepared from 2-chloroquinoline (B121035) derivatives, which in turn are synthesized from the corresponding quinolin-2(1H)-ones.

3-(Heteroaryl)quinolin-2(1H)-ones: These have been synthesized via palladium-catalyzed C-H functionalization reactions.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research surrounding the 4-methylquinolin-2(1H)-one core is diverse, with investigations spanning a range of therapeutic areas. While direct studies on 6-amino-4-methylquinolin-2(1H)-one are not extensively published, the research on its close analogues and derivatives provides a clear picture of the current scientific focus. The primary areas of investigation include the development of agents for cardiovascular diseases and oncology.

Derivatives of the closely related 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective phosphodiesterase 3 (PDE3) inhibitors. nih.govresearchgate.net These compounds are investigated for their potential as inotropic agents for the treatment of congestive heart failure. The design strategy often bases these derivatives on the structure of known PDE3 inhibitors like cilostamide. nih.gov For instance, a series of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs were synthesized and evaluated for their cardiotonic activity. nih.govresearchgate.net One of the most promising compounds from this research, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, demonstrated a selective increase in the force of cardiac contraction over the frequency rate and potent PDE3 inhibitory activity. nih.govresearchgate.net

Furthermore, the amino-substituted quinolinone core is a key area of exploration for anticancer agents. In a study focused on derivatives of the isomeric 7-amino-4-methylquinolin-2(1H)-one, sixteen new compounds were synthesized and evaluated for their potential anticancer activity. researchgate.net The findings indicated that these compounds exhibited selectivity for cancer cells and some demonstrated the ability to inhibit cancer cell migration, marking them as a strong starting point for the development of new anticancer drugs. researchgate.net The quinoline (B57606) scaffold, in general, is present in many biologically active compounds, including those with antifungal and herbicidal activities. mdpi.com

Emerging Trends in Quinolone-2(1H)-one Research

The broader field of quinolone and quinolinone research is dynamic, with several emerging trends shaping its trajectory. These trends are highly relevant to the future study of this compound.

Combating Antimicrobial Resistance: Quinolones are a major class of antibiotics, but their efficacy is threatened by rising bacterial resistance. researchgate.netamazonaws.commdpi.com A major trend is the development of new quinolone derivatives that can overcome resistance mechanisms, such as mutations in DNA gyrase and topoisomerase IV, or the action of efflux pumps. mdpi.comnih.gov Research is also focused on developing quinolones with enhanced activity against resistant pathogens like MRSA and multidrug-resistant Gram-negative bacteria. mdpi.com

Expansion into New Therapeutic Areas: While traditionally known for their antibacterial properties, quinoline and quinolone derivatives are increasingly being investigated for other therapeutic uses. nih.gov There is significant interest in their potential as antiviral agents, particularly against viruses like SARS-CoV, MERS-CoV, and Zika, by inhibiting viral entry and replication. nih.gov The anticancer potential of this scaffold is also a major focus, with derivatives being explored as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov

Novel Synthetic Methodologies: Advances in organic synthesis are enabling more efficient and versatile ways to create libraries of quinolinone derivatives for screening. A notable trend is the use of transition metal-catalyzed C-H bond functionalization. acs.orgacs.org For example, ruthenium(II)-catalyzed C5 functionalization of 2-arylquinolin-4(1H)-ones allows for the direct modification of the quinolinone core, providing access to novel structures that were previously difficult to synthesize. acs.orgacs.org This allows for late-stage derivatization of bioactive molecules, which can accelerate the drug discovery process. acs.org

Quorum Sensing Inhibition: Researchers are exploring the ability of quinolones to act as signaling molecules in bacteria. nih.gov This has led to the investigation of quinolone derivatives as quorum sensing inhibitors, which could offer a novel anti-virulence strategy that is less likely to drive resistance compared to traditional bactericidal or bacteriostatic antibiotics. nih.gov

Future Prospects for this compound and its Derivatives

The future for this compound is promising, positioning it as a key intermediate for developing next-generation therapeutic agents. The prospects lie in leveraging the current research landscape and emerging trends to design and synthesize novel derivatives with enhanced biological activities.

The primary amine at the 6-position of the quinolinone ring is a versatile functional handle. It allows for a wide range of chemical modifications, enabling the creation of large and diverse libraries of derivatives. Future research will likely focus on:

Systematic Structure-Activity Relationship (SAR) Studies: By synthesizing a variety of amides, sulfonamides, and ureas from the 6-amino group, researchers can systematically explore the SAR for various biological targets. This approach was successful for the related 4-anilino-6-aminoquinazoline derivatives, which were optimized to yield potent anti-MERS-CoV inhibitors. nih.gov

Development of Novel Anticancer Agents: Building on the findings for 7-amino-4-methylquinolin-2(1H)-one derivatives researchgate.net, a key future direction will be the synthesis of 6-amino analogues to target various cancer cell lines. These derivatives could be designed as kinase inhibitors, topoisomerase poisons, or agents that disrupt other critical cellular pathways in cancer.

Exploration as Antiviral and Antibacterial Agents: In line with emerging trends, derivatives of this compound should be screened for broad-spectrum antiviral and antibacterial activity. nih.gov The amino functionality can be used to introduce pharmacophores known to be effective against resistant bacterial strains or specific viral targets.

Application in Cardiotonic Drug Discovery: Drawing inspiration from the research on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors nih.govresearchgate.net, the 6-amino group can be used as a bioisosteric replacement for the hydroxyl group to generate a new class of potential cardiotonic agents.

Q & A

Basic: What are the most effective synthetic routes for 6-amino-4-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of quinolinone derivatives often involves cyclization or condensation reactions. For example, 4-hydroxyquinolin-2(1H)-one analogs are synthesized by refluxing precursors (e.g., carboxaldehydes and guanidine hydrochloride) in ethanol with KOH, followed by neutralization with HCl to yield crystalline products (64% yield) . Optimization strategies include:

- Solvent selection : Polar solvents (e.g., ethanol, DMF) improve solubility of intermediates.

- Catalyst use : KOH or NaBH₄ (for reductions) enhances reaction efficiency .

- Temperature control : Reflux conditions (e.g., 4 hours at 80°C) prevent side reactions.

Contradictions in yields (e.g., 64% vs. 77% in similar syntheses ) suggest substrate-specific adjustments, such as extending reaction time or varying stoichiometry.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, NH₂ at ~3200 cm⁻¹) .

- ¹H NMR : Assigns protons (e.g., CH₃ at δ ~3.59 ppm, aromatic protons at δ 6.99–8.18 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., molecular ion peaks at m/z 297) and fragmentation patterns .

- X-ray crystallography (if applicable): Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions in 4-hydroxy derivatives ).

Basic: How can researchers evaluate the antimicrobial activity of this compound derivatives?

Methodological Answer:

Follow standardized protocols:

- Broth microdilution assay : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- MTT assay : Assess cytotoxicity against eukaryotic cells (e.g., MDA-MB-231 cancer cells) to differentiate antimicrobial vs. cytotoxic effects .

- Structure-activity relationship (SAR) : Modify substituents (e.g., pyrimidine or diazepine moieties) and compare bioactivity .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The electron-deficient quinolinone core facilitates nucleophilic attacks. For example:

- Bromination : Br₂ in acetic acid brominates methyl groups, enabling subsequent substitution with amines .

- Reduction : NaBH₄ selectively reduces carbonyl groups to hydroxyls without affecting aromatic systems .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki) introduce aryl/heteroaryl groups at specific positions .

Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can resolve competing pathways.

Advanced: How should researchers address contradictions in spectroscopic data between this compound and its analogs?

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : Quinolinones exist in keto-enol forms, shifting proton signals (e.g., H-5 in DMSO-d₆ vs. CDCl₃) .

- Crystal packing effects : Hydrogen bonding in solid-state (e.g., O–H···O interactions ) alters IR absorption frequencies.

- Solvent polarity : Polar solvents deshield protons, causing upfield/downfield shifts.

Resolution strategies : - Compare data across solvents and tautomeric states.

- Use 2D NMR (e.g., COSY, HSQC) to unambiguously assign signals.

- Validate with computational spectroscopy (e.g., Gaussian calculations).

Advanced: What strategies enhance the biological activity of this compound through functionalization?

Methodological Answer:

Key modifications include:

- Amino group derivatization : Acylation or sulfonation improves solubility and target binding .

- Heterocyclic fusion : Attach pyrimidine or diazepine rings to modulate pharmacokinetics (e.g., compound 23 in ).

- Bioisosteric replacement : Substitute Cl or F at specific positions to enhance antimicrobial potency (see 6-chloro/fluoro analogs ).

Validation : - Docking studies : Predict interactions with biological targets (e.g., SIRT1 inhibitors ).

- In vivo models : Test optimized derivatives in rodent infection or cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.